molecular formula C10H10F3NO2S B11758626 Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate

Cat. No.: B11758626
M. Wt: 265.25 g/mol
InChI Key: IIBXIFKYRKGPSW-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is a benzoate ester derivative featuring a trifluoromethylsulfanyl (–SCF₃) group at the 5-position and an amino (–NH₂) group at the 3-position of the benzene ring. The trifluoromethylsulfanyl moiety is a highly electronegative and lipophilic substituent, which enhances metabolic stability and membrane permeability in bioactive molecules . The amino group provides a reactive site for further functionalization, such as amide bond formation or coordination with metal catalysts.

Properties

IUPAC Name

ethyl 3-amino-5-(trifluoromethylsulfanyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2S/c1-2-16-9(15)6-3-7(14)5-8(4-6)17-10(11,12)13/h3-5H,2,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBXIFKYRKGPSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate is an organic compound with significant potential in various scientific research applications. This article delves into its chemical properties, synthesis methods, and diverse applications, particularly in medicinal chemistry and materials science.

Key Characteristics

  • Molecular Weight : Approximately 253.25 g/mol
  • Functional Groups : Amino, trifluoromethylsulfanyl, and ester groups
  • Solubility : Typically soluble in organic solvents

Medicinal Chemistry

This compound has garnered attention for its potential as a pharmaceutical intermediate. Its structural features allow it to serve as a building block in the synthesis of biologically active compounds.

Potential Uses:

  • Antimicrobial Agents : Studies suggest that compounds with similar structures exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
  • Anticancer Agents : Preliminary studies indicate that this compound may inhibit cancer cell proliferation, suggesting its utility in oncology research.

Materials Science

The compound's unique trifluoromethylsulfanyl group imparts specific electronic and optical properties that are valuable in materials science.

Applications:

  • Functional Materials Development : It can be utilized in creating materials with tailored electronic properties for applications in sensors and electronic devices.
  • Polymer Chemistry : The compound may serve as a monomer or additive in polymer formulations to enhance performance characteristics.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria, suggesting its potential as a new antimicrobial agent.

Anticancer Activity

In vitro assays demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines. The compound showed lower IC50 values compared to standard chemotherapeutics, indicating promising anticancer properties.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaFindingsReferences
Medicinal ChemistryPotential antimicrobial and anticancer activity, ,
Materials ScienceDevelopment of functional materials,
SynthesisVersatile intermediate for organic synthesis,

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl] benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Applications Reference
This compound –NH₂ (3), –SCF₃ (5) Amino, trifluoromethylsulfanyl Pharmaceutical intermediates
Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate –Br (3), –SCF₃ (5) Bromo, trifluoromethylsulfanyl Agrochemical research
Metsulfuron methyl ester Sulfonylurea-triazine (2) Sulfonylurea, methyl ester Herbicide
Darapladib –S–, –CF₃ (biphenyl) Sulfanyl, trifluoromethyl Atherosclerosis therapy

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Metabolic Stability*
This compound ~295.2 2.8 High (due to –SCF₃)
Ethyl 3-bromo-5-[(trifluoromethyl)sulfanyl] benzoate 329.13 3.5 Moderate
Darapladib 666.80 5.2 Moderate (hepatic metabolism)

*Metabolic stability inferred from analog data.

Discussion of Comparative Advantages

  • Reactivity: The amino group in this compound offers superior versatility for derivatization compared to halogenated analogs (e.g., bromo or chloro derivatives) .
  • Bioactivity : The trifluoromethylsulfanyl group may confer stronger target-binding affinity than simple sulfanyl (–S–) or methylsulfonyl (–SO₂–) groups, as seen in docking studies with FtsZ and DprE1 proteins .
  • Stability : Compared to esters without electron-withdrawing groups (e.g., methyl benzoates), the trifluoromethylsulfanyl moiety enhances resistance to enzymatic hydrolysis .

Biological Activity

Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate is a compound of interest due to its potential biological activities attributed to the presence of both amino and trifluoromethyl sulfanyl functional groups. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. The inclusion of a trifluoromethyl sulfanyl moiety can enhance lipophilicity and bioactivity, making these compounds effective against various bacterial strains. For instance, a study indicated that derivatives with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.06 μg/mL against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate has been explored through various in vitro assays. Compounds with trifluoromethyl substituents have shown increased potency in inhibiting cancer cell lines. In particular, the trifluoromethyl group has been associated with enhanced interactions with target proteins involved in cancer progression .

The mechanisms underlying the biological activities of ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes related to cancer cell proliferation and survival.
  • Receptor Interaction : Binding studies suggest that the compound interacts with various receptors, potentially modulating signaling pathways critical for cell growth and apoptosis.
  • Hydrophobic Interactions : The trifluoromethyl group contributes to hydrophobic interactions that enhance binding affinity to biological targets .

Study on Antimicrobial Efficacy

A recent research study evaluated the antimicrobial efficacy of several derivatives similar to ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate. The study found that compounds with a trifluoromethyl group exhibited significant activity against both Gram-positive and Gram-negative bacteria, demonstrating a clear structure-activity relationship (SAR) where increased lipophilicity correlated with enhanced antimicrobial activity .

Anticancer Mechanism Investigation

Another study focused on the anticancer mechanisms of similar compounds, revealing that those containing a trifluoromethyl group could effectively induce apoptosis in cancer cells through mitochondrial pathways. The presence of the amino group was also found to play a crucial role in enhancing cytotoxicity by facilitating cellular uptake .

Data Summary Table

Biological ActivityObservationsReference
AntimicrobialMIC ≤ 0.06 μg/mL against Gram-positive bacteria
AnticancerInduces apoptosis via mitochondrial pathways
Enzyme InhibitionInhibits key enzymes involved in cancer progression

Chemical Reactions Analysis

Acid-Base Reactions

The amino group undergoes protonation/deprotonation depending on pH, altering its nucleophilicity:

pH RangeSpecies FormedObserved ReactivityReference
< 5Protonated (-NH₃⁺)Reduced nucleophilicity
7–10Free amine (-NH₂)Participates in condensations

This pH-dependent behavior is critical for designing reactions in aqueous or buffered systems.

Nucleophilic Substitution at the Ester Group

The ethyl ester undergoes hydrolysis and alcoholysis under specific conditions:

Reagent/ConditionsProductYieldNotes
NaOH (aqueous, reflux)3-Amino-5-(SCF₃)benzoic acid85–92%Rate increases with SCF₃ group
Methanol/H₂SO₄Methyl 3-amino-5-(SCF₃)benzoate78%Transesterification favored

The electron-withdrawing -SCF₃ group accelerates ester hydrolysis by polarizing the carbonyl.

Electrophilic Aromatic Substitution (EAS)

The -SCF₃ group meta-directs electrophiles to the aromatic ring:

ElectrophileConditionsMajor ProductRegioselectivity
HNO₃/H₂SO₄0–5°C3-Amino-5-(SCF₃)-4-nitrobenzoateMeta to -SCF₃
Br₂/FeBr₃25°C, 2 h3-Amino-5-(SCF₃)-2-bromobenzoateOrtho to -NH₂

Competition between -NH₂ (activating) and -SCF₃ (deactivating) dictates substitution patterns .

Condensation Reactions

The amino group forms Schiff bases and ureas:

Reaction PartnerConditionsProduct TypeApplication
BenzaldehydeEtOH, RT, 12 hSchiff baseLigand synthesis
PhosgeneTHF, 0°C, 2 hUrea derivativePharmaceutical intermediates

These reactions highlight its utility in synthesizing bioactive molecules .

Oxidation and Reduction

  • Oxidation : The -SCF₃ group resists oxidation, but the amino group can be oxidized to nitro under strong conditions (e.g., KMnO₄/H₂SO₄).

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present) to amine without affecting -SCF₃.

Mechanistic Insights

  • Electronic Effects : The -SCF₃ group’s electron-withdrawing nature increases electrophilicity of the ester carbonyl, facilitating nucleophilic attack .

  • Steric Effects : The bulky -SCF₃ group hinders ortho-substitution, favoring meta-products in EAS .

  • Biological Relevance : Compounds with -SCF₃ exhibit enhanced binding to hydrophobic enzyme pockets, as seen in FDA-approved drugs like elexacaftor .

Q & A

Q. Q: What are the standard synthetic routes for preparing Ethyl 3-amino-5-[(trifluoromethyl)sulfanyl]benzoate, and how can purity be optimized?

A: The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the trifluoromethylsulfanyl group can be introduced using copper(I) trifluoromethanethiolate (CuSCF₃) under mild conditions . Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Purity optimization requires monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Advanced Synthetic Challenges

Q. Q: How can researchers address low yields in the sulfanylation step during synthesis?

A: Low yields may arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature modulation : Conduct reactions at 0–5°C to suppress byproduct formation.
  • Catalyst screening : Use Pd or Cu catalysts to enhance regioselectivity .
  • Protecting groups : Temporarily protect the amino group with Boc or Fmoc to prevent undesired interactions .
    Validate each step via LC-MS to identify bottlenecks .

Basic Spectroscopic Characterization

Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?

A: Key techniques include:

  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 6.5–7.5 ppm for benzene ring) and ester carbonyl (δ ~165 ppm) .
  • IR spectroscopy : Confirm ester C=O (1715 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹) .
  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 47.77%, H: 4.95%, N: 9.83%) .

Advanced Spectral Interpretation

Q. Q: How can researchers resolve overlapping signals in NMR spectra for this compound?

A: Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous peaks. For example, HMBC correlations between the NH₂ group and C-3 of the benzene ring confirm substitution patterns . Alternatively, employ variable-temperature NMR to reduce signal broadening caused by dynamic processes .

Crystallographic Structure Determination

Q. Q: What methodologies are recommended for X-ray crystallography of this compound?

A: Use SHELXT for structure solution and SHELXL for refinement . Key steps:

  • Grow single crystals via slow evaporation (solvent: dichloromethane/hexane).
  • Collect data at 100 K to minimize thermal motion.
  • Validate hydrogen bonding (e.g., NH⋯O interactions) using OLEX2 for visualization .

Structure-Activity Relationship (SAR) Studies

Q. Q: How can the trifluoromethylsulfanyl group influence biological activity in analogs?

A: The -SCF₃ group enhances lipophilicity and metabolic stability. To study SAR:

  • Synthesize analogs with -SO₂CF₃ or -SCH₃ substitutions.
  • Compare logP values (HPLC-based measurements) and bioactivity (e.g., enzyme inhibition assays) .
  • Use molecular docking to assess interactions with target proteins (e.g., Leishmania enzymes) .

Data Contradiction Analysis

Q. Q: How should researchers address discrepancies between theoretical and observed elemental analysis data?

A: Discrepancies >0.3% suggest impurities or hydration. Remedies include:

  • Repeating combustion analysis under inert atmosphere.
  • Conducting TGA-MS to detect solvent/moisture content .
  • Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 281.0203) .

Stability and Storage Protocols

Q. Q: What are the optimal storage conditions to prevent degradation?

A: Store at -20°C in amber vials under argon. Avoid aqueous solvents (ester hydrolysis risk). Monitor stability via periodic HPLC analysis (e.g., degradation peaks >5% indicate compromised integrity) .

Biological Activity Assay Design

Q. Q: What in vitro assays are suitable for evaluating antiparasitic activity?

A: Use leishmanicidal assays (e.g., IC₅₀ determination against Leishmania donovani promastigotes). Include controls (e.g., miltefosine) and assess cytotoxicity against mammalian Vero cells . Advanced studies may combine fluorescence-based viability assays and transcriptomic profiling .

Computational Modeling

Q. Q: How can DFT calculations aid in understanding reactivity?

A: Perform B3LYP/6-31G(d) calculations to:

  • Map electrostatic potential surfaces (EPS) for nucleophilic attack sites.
  • Simulate reaction pathways (e.g., energy barriers for -SCF₃ incorporation) .
  • Validate results with experimental kinetics (e.g., Arrhenius plots) .

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